N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic substitution reaction.
Chlorination: The chlorination of the pyrimidine ring is achieved using chlorinating agents such as thionyl chloride.
Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions.
Amidation: The carboxamide group can participate in amidation reactions to form new amide derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents.
Amidation: Amine derivatives; reactions are performed in the presence of coupling agents like EDCI or DCC.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Amidation: Formation of new amide derivatives.
Scientific Research Applications
N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a kinase inhibitor, which can be used in cancer treatment.
Biological Research: It is used in the study of cellular signaling pathways and protein interactions.
Pharmaceutical Research: The compound is explored for its potential to develop new therapeutic agents.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide involves the inhibition of specific protein kinases. Protein kinases are enzymes that play a crucial role in cellular signaling and regulation. By inhibiting these enzymes, the compound can interfere with the growth and proliferation of cancer cells . The molecular targets include cyclin-dependent kinases (CDKs) and other related kinases involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrido[2,3-d]pyrimidine: Exhibits similar biological activities and is used in cancer research.
Quinazoline: Another kinase inhibitor with applications in medicinal chemistry.
Furo[2,3-d]pyrimidine: Studied for its potential anticancer properties.
Uniqueness
N-(4-bromophenyl)-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl, chloro, and methylsulfonyl groups enhances its ability to interact with protein kinases, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C12H9BrClN3O3S |
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Molecular Weight |
390.64 g/mol |
IUPAC Name |
N-(4-bromophenyl)-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C12H9BrClN3O3S/c1-21(19,20)12-15-6-9(14)10(17-12)11(18)16-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,16,18) |
InChI Key |
LVUNPCAJUPLKGA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
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